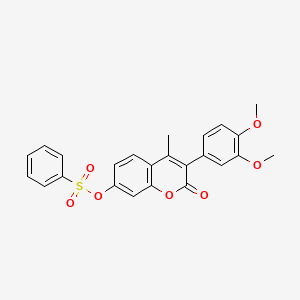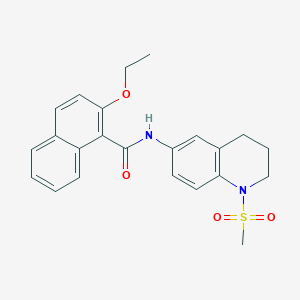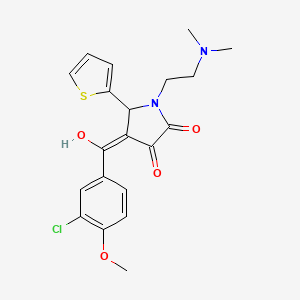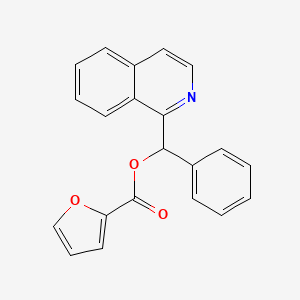![molecular formula C17H21N3O2 B2689134 6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923690-06-6](/img/structure/B2689134.png)
6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a type of pyrimido[4,5-d]pyrimidine . Pyrimido[4,5-d]pyrimidines are a type of bicyclic [6 + 6] systems, which have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Aplicaciones Científicas De Investigación
Electron Transport Layer in Polymer Solar Cells
Research has shown that substances with a diketopyrrolopyrrole (DPP) backbone, similar to the chemical structure of interest, are used as electron transport layers (ETLs) in polymer solar cells. These materials enhance power conversion efficiency due to their high conductivity and electron mobility, facilitated by their planar structure and electron-deficient nature, which is crucial for electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Luminescent Polymers
Polymers containing pyrrolopyrrole-1,4-dione units, which share structural features with the compound of interest, exhibit strong fluorescence and high quantum yields. These properties make them potential candidates for optoelectronic applications due to their solubility in common organic solvents and significant Stokes shifts, indicating their ability to emit light efficiently (Zhang & Tieke, 2008).
Antitumor Activity
Compounds structurally related to the chemical of interest have shown promising anticancer activities. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated marked inhibition against the proliferation of human lung adenocarcinoma and gastric cancer cell lines, highlighting their potential in cancer treatment research (Liu, Zhao, & Lu, 2020).
Antibacterial and Antifungal Activities
Research into binuclear metal complexes involving pyrimidine-dione units similar to the compound has identified significant antimicrobial properties against a range of bacteria and fungi. This suggests the potential of such compounds in developing new antimicrobial agents (Srivastva, Singh, & Shriwastaw, 2016).
Organic Synthesis and Drug Development
The compound's structural analogs have been utilized in synthesizing various heterocyclic compounds, which play a crucial role in medicinal chemistry and drug development. These compounds are being explored for their diverse bioactivities, including antimicrobial, antifungal, and antitumor effects, making them valuable in pharmaceutical research and development (Ashraf et al., 2019).
Mecanismo De Acción
Target of action
The compound belongs to the class of pyrrolopyrimidines, which are known to exhibit a wide range of biological activities . The specific targets of this compound would depend on its exact structure and functional groups, which could interact with various enzymes, receptors, or other proteins in the body.
Mode of action
Pyrrolopyrimidines often act by interacting with their targets in a specific way, such as inhibiting an enzyme’s activity or binding to a receptor to modulate its function . The exact mode of action of this compound would need to be determined through experimental studies.
Biochemical pathways
Depending on its target, this compound could potentially affect various biochemical pathways. For example, if it acts as an enzyme inhibitor, it could disrupt the pathway that the enzyme is involved in, leading to changes in the production of certain molecules in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its chemical structure. Factors such as its size, polarity, and the presence of specific functional groups could influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of action
The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and function to potential therapeutic effects, such as antiviral, anticancer, antioxidant, and antimicrobial activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its activity, or cause it to degrade .
Propiedades
IUPAC Name |
6-butyl-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-9-20-10-13-14(16(20)21)15(19-17(22)18-13)12-8-6-5-7-11(12)2/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSPISYZSZUYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-8-(4-fluorophenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2689052.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2689057.png)
![8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2689058.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2689062.png)
![N'-(oxolan-2-ylmethyl)[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2689063.png)

![2-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2689065.png)
![2-(4-chlorophenoxy)-N-[3-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2689066.png)


![4-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2689070.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone](/img/structure/B2689074.png)